molecular formula C16H20N4O3S3 B2403756 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 690246-64-1

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2403756
CAS RN: 690246-64-1
M. Wt: 412.54
InChI Key: KVXHQNJIEFFGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the sulfonylurea family and has been shown to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of various molecular targets. In pancreatic beta cells, this compound inhibits the activity of ATP-sensitive potassium channels, leading to an increase in insulin secretion. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway. Additionally, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its versatility. This compound has been shown to exhibit a wide range of therapeutic effects, making it useful for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.

Future Directions

There are several future directions for the study of 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is the development of new derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of this compound. Furthermore, studies are needed to determine the optimal dosing and administration schedules for this compound in various therapeutic applications.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methylsulfanyl-1,3,4-thiadiazole-2-amine with 3-chloro-N-(azepan-1-ylsulfonyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its therapeutic potential. It has been shown to exhibit anti-diabetic effects by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-24-16-19-18-15(25-16)17-14(21)12-7-6-8-13(11-12)26(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHQNJIEFFGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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